3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-7-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-10-8-18-13-12(10)15-9-16(14(13)17)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFKJQBVXGCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzyl 7 Methylthieno 3,2 D Pyrimidin 4 3h One and Analogues
Introduction of Substituents: Benzyl (B1604629) and Methyl Groups
N-Alkylation Strategies for Benzyl Incorporation
The introduction of the benzyl group at the N-3 position of the thienopyrimidinone ring is typically achieved through N-alkylation. This reaction involves the deprotonation of the nitrogen atom in the pyrimidinone ring, followed by nucleophilic attack on a benzyl halide.
A general and effective method for this transformation involves the use of a suitable base to generate the corresponding anion of the thienopyrimidinone, which then reacts with benzyl bromide or benzyl chloride. Common bases employed for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN).
For instance, a general procedure for the N-alkylation of a related N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine involves cooling a suspension of the starting material in DMF to 0 °C, followed by the addition of NaH and methyl iodide. This mixture is stirred at 0 °C for an hour before being warmed to room temperature. The reaction is then quenched with water, and the product is extracted. A similar strategy can be adapted for N-benzylation by substituting methyl iodide with benzyl bromide.
Another approach involves the reaction of a 4-chlorothieno[3,2-d]pyrimidine intermediate with benzylamine. This nucleophilic aromatic substitution typically proceeds in a solvent like 2-propanol in the presence of a base such as triethylamine at elevated temperatures. researchgate.net
The choice of base and solvent can significantly influence the reaction's efficiency and selectivity. Stronger bases like NaH ensure complete deprotonation, potentially leading to higher yields, while weaker bases like K2CO3 offer milder reaction conditions.
Methylation at Position 7
The methyl group at the 7-position of the thiophene (B33073) ring is typically introduced at an earlier stage of the synthesis, prior to the formation of the pyrimidinone ring. This is often accomplished by starting with a thiophene precursor that already contains the desired methyl substituent.
One common route to substituted thieno[2,3-d]pyrimidines begins with a substituted 2-aminothiophene-3-carbonitrile, which can be prepared via the Gewald reaction. By choosing an appropriate ketone as a starting material in the Gewald reaction, the desired substitution pattern on the thiophene ring can be achieved. For the synthesis of a 7-methyl derivative, a ketone bearing a methyl group at the appropriate position would be utilized.
Alternatively, methylation can be performed on the thienopyrimidinone core itself, although this may lead to a mixture of products depending on the reactivity of the different positions. For N-methylation, as demonstrated in the synthesis of related thieno[3,2-d]pyrimidin-4(3H)-ones, methyl iodide is a common methylating agent used in conjunction with a base like potassium carbonate. nih.gov
Optimization of Synthetic Pathways
The efficiency of the synthesis of 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one is highly dependent on the optimization of reaction conditions and the choice of catalysts.
Reaction Conditions and Catalysis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of thienopyrimidine derivatives. scielo.br This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For example, the synthesis of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines has been efficiently carried out using microwave irradiation in the presence of aluminum chloride (AlCl3) as a catalyst. qub.ac.uk
The choice of solvent is also crucial. Aprotic polar solvents like DMF and acetonitrile are frequently used for N-alkylation reactions as they effectively solvate the ions involved without participating in the reaction. For purification, a combination of solvents such as ethyl acetate and hexane is often employed in column chromatography. mdpi.com
The selection of the base is another critical parameter. The table below summarizes common bases used in the alkylation of thienopyrimidinone-related scaffolds.
| Base | Solvent(s) | Typical Reaction Temperature | Notes |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to room temperature | Strong base, requires anhydrous conditions. |
| Potassium Carbonate (K2CO3) | DMF, Acetonitrile | Room temperature to reflux | Milder base, suitable for sensitive substrates. |
| Triethylamine (Et3N) | 2-Propanol, DMF | 60 °C to reflux | Organic base, often used in nucleophilic substitution reactions. |
| Cesium Carbonate (Cs2CO3) | Acetonitrile | 70 °C | Can be effective in promoting alkylation. |
Yield Optimization and Purity Considerations
Optimizing the yield and purity of the final product requires careful control over reaction parameters and effective purification techniques. The stoichiometry of the reactants, reaction time, and temperature are all key factors that need to be fine-tuned.
Monitoring the progress of the reaction using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. nih.gov
Purification is commonly achieved through column chromatography using a silica gel stationary phase and a suitable eluent system, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. mdpi.com The ratio of these solvents is adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. Recrystallization from an appropriate solvent is another effective method for obtaining a highly pure product. nih.gov
Synthesis of this compound Analogues and Derivatives
The synthetic methodologies described above are versatile and can be adapted to produce a wide range of analogues and derivatives of this compound.
By employing different substituted benzyl halides in the N-alkylation step, a variety of analogues with different substituents on the benzyl ring can be synthesized. This allows for the exploration of structure-activity relationships. For example, benzyl halides with electron-donating or electron-withdrawing groups can be used to probe the electronic requirements of the binding pocket of a biological target.
Similarly, analogues with different substituents at the 7-position of the thiophene ring can be prepared by starting with appropriately substituted thiophene precursors. The Gewald reaction, being a multi-component reaction, is particularly amenable to creating a diverse range of substituted thiophenes by varying the initial ketone and active methylene compound.
Furthermore, modifications can be made to other positions of the thieno[3,2-d]pyrimidin-4(3H)-one core. For instance, different functional groups can be introduced at the 2-position of the pyrimidinone ring by starting with a 2-substituted-4-aminothiophene-3-carboxamide.
The following table provides examples of the types of analogues that can be synthesized by modifying the synthetic route.
| Position of Variation | Type of Analogue | Synthetic Strategy |
| N-3 Position | 3-(Substituted benzyl) analogues | Use of variously substituted benzyl halides in the N-alkylation step. |
| 7-Position | 7-(Alkyl/Aryl) analogues | Starting with differently substituted ketones in the Gewald synthesis of the thiophene precursor. |
| 2-Position | 2-(Alkyl/Aryl/Amino) analogues | Beginning the synthesis with a 2-substituted-4-aminothiophene-3-carboxamide. |
This flexibility in the synthetic approach allows for the generation of a library of compounds based on the this compound scaffold for further investigation in various scientific fields.
Modification of the Benzyl Moiety (e.g., substituted benzyl groups)
The introduction of various substituents on the benzyl group at the 3-position allows for a systematic exploration of the structure-activity relationship of these compounds. This is generally accomplished by employing appropriately substituted benzyl halides in the N-alkylation step. For instance, reacting 7-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one with substituted benzyl bromides or chlorides under basic conditions yields a library of 3-(substituted benzyl) analogues.
A variety of substituted benzyl groups can be introduced, including those with electron-donating or electron-withdrawing groups at different positions on the phenyl ring. The reaction conditions are generally tolerant of a wide range of functional groups on the benzyl moiety.
| Entry | Starting Material | Benzyl Halide | Product |
| 1 | 7-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one | Benzyl bromide | This compound |
| 2 | 7-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one | 4-Chlorobenzyl chloride | 3-(4-chlorobenzyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one |
| 3 | 7-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one | 4-Methoxybenzyl chloride | 3-(4-methoxybenzyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one |
| 4 | 7-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one | 2-Nitrobenzyl bromide | 3-(2-nitrobenzyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one |
| 5 | 7-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one | 4-Fluorobenzyl bromide | 3-(4-fluorobenzyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one |
| 6 | 7-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one | 2,4-Dichlorobenzyl chloride | 3-(2,4-dichlorobenzyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one |
Variation of the Methyl Group (e.g., other alkyl groups)
Modification of the substituent at the 7-position of the thieno[3,2-d]pyrimidine (B1254671) core requires a more fundamental change in the synthetic strategy, as this group is typically introduced early in the synthesis of the heterocyclic system. The general approach involves the Gewald reaction, starting from a ketone or an aldehyde to construct the initial thiophene ring. To introduce alkyl groups other than methyl at the 7-position, one would start with the corresponding ketone in the initial cyclization step to form the 2-amino-3-carboxythiophene precursor.
For example, to synthesize a 7-ethyl analogue, the synthesis would begin with the reaction of butan-2-one with a cyano-active methylene compound and elemental sulfur. The resulting 2-amino-5-ethyl-thiophene-3-carbonitrile can then be cyclized with formic acid or a derivative to form the 7-ethylthieno[3,2-d]pyrimidin-4(3H)-one. Subsequent N-benzylation at the 3-position, as described previously, would yield the desired 3-benzyl-7-ethylthieno[3,2-d]pyrimidin-4(3H)-one.
| Entry | Starting Ketone | Thiophene Intermediate | Final Product (after benzylation) |
| 1 | Acetone | 2-amino-5-methylthiophene-3-carbonitrile | This compound |
| 2 | Butan-2-one | 2-amino-5-ethylthiophene-3-carbonitrile | 3-benzyl-7-ethylthieno[3,2-d]pyrimidin-4(3H)-one |
| 3 | Pentan-3-one | 2-amino-5-propylthiophene-3-carbonitrile | 3-benzyl-7-propylthieno[3,2-d]pyrimidin-4(3H)-one |
| 4 | Cyclohexanone | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 3-benzyl-5,6,7,8-tetrahydrobenzo bu.edu.egekb.egthieno[3,2-d]pyrimidin-4(3H)-one |
Derivatization at Other Positions of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine core offers several positions for further derivatization, allowing for the fine-tuning of the compound's properties. Common derivatization strategies focus on the 2, 4, and 6-positions.
Position 2: The 2-position of the pyrimidine (B1678525) ring can be functionalized through various reactions. For instance, starting with a 2-thioxo derivative, S-alkylation can be performed using different alkyl halides to introduce a variety of thioether groups. bu.edu.eg These thioether groups can then be displaced by nucleophiles to introduce amino or other functionalities.
Position 4: The 4-oxo group can be converted to a 4-chloro substituent using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This 4-chloro derivative is a versatile intermediate for nucleophilic aromatic substitution reactions. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to introduce diverse substituents at this position. For example, reaction with various amines leads to the corresponding 4-amino derivatives.
Position 6: Electrophilic substitution reactions can be employed to introduce substituents at the 6-position of the thiophene ring, provided the ring is sufficiently activated. However, a more common approach is to introduce the desired substituent at the corresponding position of the thiophene precursor before the cyclization to form the thieno[3,2-d]pyrimidine core.
| Position | Reaction Type | Reagents | Resulting Moiety |
| 2 | S-Alkylation | Alkyl halide, Base | -S-Alkyl |
| 2 | Nucleophilic Substitution of 2-thioalkyl group | Amine | -NH-R |
| 4 | Chlorination | POCl₃ | -Cl |
| 4 | Nucleophilic Aromatic Substitution | R-NH₂, R-OH, R-SH | -NH-R, -O-R, -S-R |
| 6 | Electrophilic Substitution | e.g., NBS | -Br |
Biological Activities and Therapeutic Potential Pre Clinical, in Vitro, in Vivo Non Human
Broad Spectrum Biological Activities of Thienopyrimidine Derivatives
Thienopyrimidines, which consist of a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring, exist as three primary isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. nih.gov As a class, these compounds are recognized for a diverse range of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, antiviral, and CNS protective properties. scielo.brnih.govijacskros.com Their versatile nature has made them a privileged scaffold in drug discovery. scielo.brresearchgate.net
The structural analogy of thienopyrimidines to purine (B94841) bases makes them effective antimetabolites and inhibitors of key signaling pathways in oncology. scielo.br Numerous derivatives have demonstrated potent cytotoxic effects across a variety of cancer cell lines.
A notable mechanism of action is the inhibition of protein kinases, which are crucial for cell cycle regulation and proliferation. nih.gov For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met tyrosine kinases, with some compounds showing inhibitory concentrations (IC₅₀) in the nanomolar range. Similarly, other series have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.
Derivatives of the thieno[3,2-d]pyrimidine (B1254671) isomer have also been specifically engineered as selective inhibitors of mutant EGFR (L858R/T790M), a key target in non-small cell lung cancer. Pre-clinical studies have identified compounds with IC₅₀ values as low as 13 nM against the mutant kinase, demonstrating high potency and selectivity. Further research has highlighted the antiproliferative activity of halogenated thieno[3,2-d]pyrimidines against various cancer cell lines, including leukemia.
| Compound Class | Target/Cell Line | Key Findings (IC₅₀/Activity) | Source |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative (6j) | HCT116 (Colon), OV2008 (Ovarian), A2780 (Ovarian) | IC₅₀ range of 0.5 - 2 µM; induced apoptosis and mitotic catastrophe. | |
| Thieno[2,3-d]pyrimidine derivative (3e) | VEGFR-2 / c-Met Kinase | IC₅₀ = 83 nM (VEGFR-2), 48 nM (c-Met). | |
| Thieno[2,3-d]pyrimidine derivative (5f) | MCF-7 (Breast), EGFR/VEGFR-2 Kinase | 1.73x more potent than erlotinib (B232) against MCF-7; IC₅₀ = 1.23 µM (VEGFR-2). | |
| Thieno[3,2-d]pyrimidine derivative (B1) | EGFRL858R/T790M Kinase, H1975 (Lung) | IC₅₀ = 13 nM (kinase); IC₅₀ = 0.087 µM (H1975 cells). | |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Showed high cytotoxicity with a Growth Percent of -31.02%. |
Thienopyrimidine derivatives have been extensively investigated for their anti-inflammatory potential. scielo.brijacskros.com A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation and mediates the production of prostaglandins.
In vivo studies using rat paw edema models have demonstrated that certain novel thienopyrimidines exhibit anti-inflammatory effects comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. The anti-inflammatory properties have also been confirmed through in vitro methods, such as the bovine serum albumin denaturation assay, which models protein denaturation—a key cause of inflammation. ijacskros.com More advanced studies have identified specific benzo-thieno[3,2-d]pyrimidine sulphonamide derivatives as potent inhibitors of COX-2, inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1), all of which are critical mediators of the inflammatory response.
| Compound Class | Assay/Model | Key Findings | Source |
|---|---|---|---|
| Fused Thienopyrimidines | Rat Paw Edema | Showed anti-inflammatory effect comparable to diclofenac sodium. | |
| Thienopyrimidines with heterocyclic rings | Bovine Serum Albumin Denaturation (in vitro) | Demonstrated significant inhibition of protein denaturation. | ijacskros.com |
| Benzo-thieno[3,2-d]pyrimidine derivatives | Human Keratinocytes & Macrophages | Potent inhibitors of COX-2, iNOS, and ICAM-1 expression. | |
| Tetrahydrobenzo ijacskros.comthieno[2,3-d]pyrimidine derivatives | RAW264.7 cells | Significantly decreased iNOS and COX-2 mRNA and protein levels. |
The thienopyrimidine scaffold is a key component in the development of novel anti-infective agents. nih.gov Its derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. scielo.brnih.govijacskros.com
Several studies have reported the synthesis of thienopyrimidines with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain thieno[2,3-d]pyrimidinediones were found to be potent against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The antifungal properties are also well-documented, with various derivatives showing high efficacy against pathogenic fungi.
In the realm of antiviral research, thienopyrimidines have shown promise. scielo.brnih.gov Notably, 2-(phenylsulfonyl)methyl-thieno[3,2-d]pyrimidine derivatives have been reported to act as novel inhibitors of HIV-1 replication.
The therapeutic applications of thienopyrimidines extend beyond the activities previously mentioned. Researchers have explored their potential in treating neurological and parasitic diseases. nih.gov Some derivatives have been studied for their role in central nervous system (CNS) protection. nih.gov
Furthermore, significant antiprotozoal activity has been observed. scielo.brnih.gov A series of thieno[2,3-d]pyrimidines were identified as potent antimalarial agents, exhibiting submicromolar to micromolar activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds were found to target the coenzyme A synthetic pathway, which is essential for the parasite's survival. nih.gov
Specific Biological Evaluation of 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one
While the broader class of thienopyrimidine derivatives has been the subject of extensive biological investigation, specific preclinical data for this compound are not widely available in the reviewed scientific literature. The focus of many published studies has been on the thieno[2,3-d]pyrimidine isomer or on different substitution patterns on the thieno[3,2-d]pyrimidine core.
A comprehensive search of scientific databases did not yield specific in vitro assay results or dedicated screening studies for this compound. Research on closely related thieno[3,2-d]pyrimidin-4-one analogs has been conducted, for instance, in the context of developing inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), but these studies involve molecules with different substitution patterns. nih.gov
Therefore, detailed information regarding the specific biological targets, potency (such as IC₅₀ or EC₅₀ values), or the methodologies used to screen this compound is not available in the public domain at this time. Future research would be necessary to elucidate the specific bioactivities and therapeutic potential of this particular compound.
Cell-Based Studies (e.g., proliferation, viability, apoptosis, specific pathways)
There are no published cell-based studies investigating the effects of this compound. Research into the impact of this compound on cellular processes such as proliferation, viability, and apoptosis has not been documented. Furthermore, its influence on specific cellular signaling pathways remains unexplored.
Enzyme Inhibition Assays (e.g., kinases, phosphodiesterases, other enzymes)
No data is available from enzyme inhibition assays for this compound. While related thieno[3,2-d]pyrimidine scaffolds have been investigated as inhibitors of various enzymes, including kinases, there is no specific information regarding the inhibitory activity of this compound against any enzymatic target.
Receptor Binding Studies
There is no information available from receptor binding studies for this compound. Its affinity and selectivity for any biological receptor have not been reported in the scientific literature.
In Vivo Studies in Non-Human Models (e.g., rodent models of disease)
Efficacy Assessment in Disease Models
No in vivo studies have been published that assess the efficacy of this compound in any non-human models of disease.
Target Engagement in Animal Models
There is no data available on the target engagement of this compound in animal models.
Structure Activity Relationship Sar Studies of 3 Benzyl 7 Methylthieno 3,2 D Pyrimidin 4 3h One Derivatives
Importance of the Thieno[3,2-d]pyrimidine (B1254671) Core for Biological Activity
The thieno[3,2-d]pyrimidine nucleus is considered a "privileged scaffold" in drug discovery. Structurally, it can be regarded as a bioisostere of naturally occurring purines, such as adenine (B156593), as well as the quinazoline (B50416) ring system found in many biologically active compounds. nih.govscielo.br This similarity allows thienopyrimidine derivatives to interact with a variety of biological targets.
Detailed molecular studies have revealed the specific interactions that underscore the importance of this core. For instance, in studies of sirtuin (SIRT) inhibitors, the thieno[3,2-d]pyrimidine aromatic core was found to bind within the active site cleft, lining a hydrophobic portion of the receptor pocket. acs.org It engages in crucial π-stacking interactions with the phenyl ring of a phenylalanine residue (Phe157). acs.org Furthermore, the pyrimidine (B1678525) portion of the core contributes to binding affinity through specific hydrogen bonds; the N1 nitrogen can act as a hydrogen bond acceptor with the backbone of the same phenylalanine residue, an interaction that significantly improves inhibitory activity. acs.org
The necessity of the specific thieno[3,2-d]pyrimidine arrangement has been demonstrated through comparative studies. Replacing the thiophene (B33073) ring of the core with a furan (B31954) ring to give a furo[3,2-d]pyrimidine (B1628203) scaffold resulted in a 15- to 40-fold reduction in potency against SIRT1/2/3 enzymes. acs.org This highlights that the electronic and structural properties of the sulfur-containing thiophene ring are critical for optimal biological activity in this context.
| Compound | Core Scaffold | SIRT1 IC₅₀ (μM) | SIRT2 IC₅₀ (μM) | SIRT3 IC₅₀ (μM) |
|---|---|---|---|---|
| 28 | Thieno[3,2-d]pyrimidine | 0.015 | 0.009 | 0.011 |
| 36 | Furo[3,2-d]pyrimidine | 0.600 | 0.140 | 0.200 |
Impact of N-Benzyl Substitution on Activity
The substituent at the N3 position of the pyrimidinone ring plays a pivotal role in modulating the pharmacological profile of thieno[3,2-d]pyrimidinone derivatives. The N-benzyl group, in particular, has been a focus of many SAR studies.
Modifying the electronic and steric properties of the benzyl (B1604629) group's phenyl ring is a common strategy to optimize activity. The introduction of substituents can influence the molecule's interaction with its target protein, as well as affect its physicochemical properties. For example, in the development of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, methoxy-substituted benzyl groups were utilized. nih.gov In other series, the synthesis of derivatives with substituents like 4-fluorobenzoyl on the N-benzylamino moiety has been explored to probe for favorable interactions within the target's binding site. theaspd.comresearchgate.net These modifications allow for a systematic exploration of the binding pocket to identify key areas for hydrophobic, polar, or hydrogen-bonding interactions, thereby fine-tuning the compound's potency and selectivity.
The three-dimensional orientation of the N-benzyl group relative to the planar thieno[3,2-d]pyrimidine core is a critical determinant of biological activity. X-ray crystallography studies of a related compound, N-benzylthieno[3,2-d]pyrimidin-4-amine, revealed that the benzyl and thienopyrimidine ring systems are not coplanar. nih.gov The analysis showed two independent molecules in the asymmetric unit with dihedral angles between the rings of 69.49° and 79.05°, indicating a distinct, twisted conformation is favored. nih.gov
This conformational preference is crucial for fitting into the target's binding site. To validate the importance of this specific orientation, researchers have designed and synthesized conformationally "frozen" analogues. nih.gov By creating cyclized structures that lock the relative orientation of the rings, it is possible to identify the biologically active conformer and potentially enhance potency by reducing the entropic penalty of binding. nih.gov
Role of the 7-Methyl Group
Substitutions on the thiophene ring of the thieno[3,2-d]pyrimidine core can have a profound impact on biological activity. Position 7 is often unsubstituted, and the introduction of even small groups can significantly alter a compound's profile.
The addition of an alkyl group, such as methyl, at position 7 introduces both steric bulk and an electron-donating electronic effect. The impact of such a substitution is highly dependent on the specific biological target. In SAR studies of thieno[3,2-d]pyrimidine-based SIRT inhibitors, the sensitivity of this position was explicitly tested. acs.org The introduction of a single methyl group at the 7-position resulted in a significant drop in inhibitory activity, with potency decreasing 4- to 12-fold across the SIRT1, SIRT2, and SIRT3 enzymes. acs.org This suggests that the space at position 7 is sterically constrained within the enzyme's active site and that an unsubstituted thiophene ring provides a more optimal fit.
| Compound | Substitution at Position 7 | SIRT1 IC₅₀ (μM) | SIRT2 IC₅₀ (μM) | SIRT3 IC₅₀ (μM) |
|---|---|---|---|---|
| 28 | -H | 0.015 | 0.009 | 0.011 |
| 39 | -CH₃ | 0.180 | 0.035 | 0.070 |
Bioisosteric replacement is a key strategy in medicinal chemistry to probe the steric, electronic, and physicochemical requirements for activity at a specific position. While the 7-methyl group itself has been shown to be detrimental in some series, exploring other substituents at this position can provide further SAR insights. For example, the investigation of larger aryl groups, such as in N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine, demonstrates that significant steric bulk can be introduced at this position, leading to compounds with selective inhibitory activity against different targets like human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov Comparing the effects of a small alkyl group like methyl to a large, rigid group like phenyl helps to map the dimensions and tolerance of the target's binding pocket at this specific vector of the scaffold.
Structure-Activity Relationships at Other Positions of the Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold
The core structure of thieno[3,2-d]pyrimidin-4(3H)-one offers several positions for chemical modification, each contributing uniquely to the molecule's interaction with biological targets. Research has systematically explored these positions to understand their impact on potency and selectivity.
Substitutions at the 2-position: The 2-position of the pyrimidine ring has been a focal point for extensive SAR studies. The introduction of a 2-(4-pyridylamino) group was found to be a key modification in the development of potent phosphodiesterase (PDE) 7 inhibitors. nih.gov Further exploration at this position has shown that various substituted amine moieties can significantly modulate activity. For instance, in the context of antimicrobial agents targeting DNA gyrase, nucleophilic substitution at the 2-position with N-benzylamine bearing diverse acyl and sulfonyl substituents has yielded compounds with strong binding affinities. researchgate.netresearchgate.net
Substitutions at the 6-position: The thiophene ring, specifically at the 6-position, has also been a site for significant derivatization. In the pursuit of sirtuin (SIRT) inhibitors, the introduction of a carboxamide group at this position was found to be crucial for inhibitory function. acs.org The nature of the substituent attached to the carboxamide can further fine-tune the potency and selectivity against different SIRT isoforms. For example, variations in the aromatic and heteroaromatic cores of these carboxamides led to substantial differences in their ability to inhibit SIRT1, SIRT2, and SIRT3. acs.org
Substitutions at the 7-position: While the parent compound in this article has a methyl group at the 7-position, studies on other derivatives have shown that this position is tolerant to a variety of substituents that can enhance biological activity. For instance, in the development of PDE7 inhibitors, the introduction of 3-piperidines at the 7-position resulted in a significant enhancement of inhibitory activity. nih.gov This highlights the potential for steric bulk and basic nitrogen atoms at this position to form favorable interactions with the target enzyme.
| Position | Substituent | Biological Target | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 2 | 2-(4-pyridylamino) | PDE7 | Potent inhibition | nih.gov |
| 2 | N-benzylamine with acyl/sulfonyl groups | DNA gyrase | Strong binding affinity | researchgate.netresearchgate.net |
| 6 | Carboxamide | SIRT1, SIRT2, SIRT3 | Critical for inhibitory function | acs.org |
| 7 | 3-piperidines | PDE7 | Significant enhancement of activity | nih.gov |
Development of Pharmacophores and Lead Optimization Strategies
The collective SAR data has enabled the development of pharmacophore models that define the essential structural features required for the biological activity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These models are instrumental in guiding lead optimization efforts.
A general pharmacophore for this class of compounds often includes a hydrogen bond acceptor (the 4-oxo group), a hydrogen bond donor (if an amino group is present at the 2-position), and a hydrophobic region (the thieno[3,2-d]pyrimidine core). The specific nature and spatial arrangement of these features can be tailored to target different enzymes. For example, in the case of SIRT3 inhibitors, X-ray crystallography has revealed that the thieno[3,2-d]pyrimidine core engages in π-stacking interactions with a phenylalanine residue in the active site. acs.org The pyrimidine nitrogen (N1) can form a hydrogen bond with the backbone of the same residue, contributing to improved inhibitory activity. acs.org
Lead optimization strategies have leveraged these pharmacophoric insights. Fragment-based screening has been successfully employed to identify initial hits that bind to the target of interest, such as 3-phosphoinositide-dependent protein kinase 1 (PDK1). nih.gov Computational modeling of these fragments in the active site then guides the design and synthesis of more potent, disubstituted thienopyrimidin-4-one compounds. nih.gov
Another key optimization strategy involves enhancing metabolic stability. For instance, in the development of cyclin-dependent kinase 7 (CDK7) inhibitors, the incorporation of a fluorine atom into a piperidine (B6355638) ring substituent was shown to improve metabolic stability, leading to a more viable drug candidate. bohrium.com This highlights the importance of considering pharmacokinetic properties alongside potency during the lead optimization process.
| Strategy | Example | Biological Target | Outcome | Reference |
|---|---|---|---|---|
| Fragment-Based Screening and Computational Modeling | Design of 6,7-disubstituted thienopyrimidin-4-ones | PDK1 | Development of low micromolar inhibitors | nih.gov |
| Enhancement of Metabolic Stability | Incorporation of fluorine into a piperidine ring | CDK7 | Improved metabolic stability | bohrium.com |
| Structure-Based Design | Exploiting π-stacking and hydrogen bonding interactions | SIRT3 | Improved inhibitory activity | acs.org |
Mechanistic Investigations and Molecular Targets
Identification of Putative Biological Targets
No published studies were identified that specifically investigate the biological targets of 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one. While the thieno[3,2-d]pyrimidine (B1254671) scaffold is of interest in medicinal chemistry, specific data for this substituted derivative is absent.
Kinase Inhibition Profiles and Specificity
There is no available data detailing the kinase inhibition profile or specificity for this compound. Studies on other classes of compounds with different core structures, such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have shown kinase inhibitory activity, but this cannot be attributed to the specific compound . nih.govrsc.org
Receptor Modulation
Scientific literature lacks any data on the modulation of receptors by this compound. Studies on related scaffolds, such as cellsignal.combenzothieno[3,2-d]pyrimidine derivatives, have identified ligands for the serotonergic 5-HT7 receptor, but these compounds are structurally distinct. nih.gov
Cellular and Molecular Mechanisms of Action
There are no specific studies detailing the cellular and molecular mechanisms of action for this compound.
Effects on Cell Signaling Pathways (e.g., MAPK, PI3K/Akt)
No research has been published investigating the effects of this compound on cell signaling pathways like MAPK or PI3K/Akt. The PI3K/Akt pathway is a critical regulator of diverse cellular functions, and its dysregulation is implicated in several diseases. cellsignal.comcellsignal.comnih.gov However, the interaction of this specific compound with such pathways has not been explored.
Induction of Apoptosis or Cell Cycle Arrest
There is no experimental evidence to suggest that this compound induces apoptosis or cell cycle arrest. While various other heterocyclic compounds, including different thienopyrimidine derivatives, have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, these findings are compound-specific and cannot be generalized to this compound. nih.govmdpi.com
Interaction with Nucleic Acids or Other Biomolecules (as purine (B94841) bioisostere)
There is no specific information available in the reviewed literature regarding the interaction of this compound with nucleic acids or its behavior as a purine bioisostere. The structural similarity of the thieno[3,2-d]pyrimidine core to purines suggests potential for such interactions, a property that has been explored in other derivatives within this chemical class. mdpi.com
Binding Mode Analysis
Detailed binding mode analysis, including ligand-protein interactions and conformational changes for this compound, is not available in the current scientific literature. Molecular docking and structural biology studies, such as X-ray crystallography, would be required to elucidate these specific interactions. While such studies have been conducted for other thienopyrimidine derivatives, the unique substitution pattern of a benzyl (B1604629) group at the N3 position and a methyl group at the C7 position would significantly influence its binding characteristics. qub.ac.uk
Without experimental or computational data for this compound, a description of its specific hydrogen bonding and hydrophobic interactions with any biological target is not possible.
Information regarding any conformational changes induced in a target protein upon the binding of this compound is not documented. Such analyses are typically derived from advanced structural and biophysical studies, which have not been reported for this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For thienopyrimidine derivatives, these studies often employ Density Functional Theory (DFT) to elucidate electronic properties and predict reactivity.
Electronic Properties and Reactivity Prediction
In studies of similar heterocyclic compounds, DFT calculations are used to determine key electronic descriptors. These typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For analogous compounds, these calculations have provided insights into their stability and electronic properties. While specific values for 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one are not published, it is a standard practice to use DFT with a basis set like B3LYP/6-311G(d,p) for such analyses. The resulting data on electron density, electrostatic potential, and orbital distributions would reveal the most probable sites for electrophilic and nucleophilic attack, guiding synthetic modifications and explaining biological interactions.
Conformational Analysis of this compound
The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis of flexible molecules like this compound, which has a rotatable benzyl (B1604629) group, is essential. While no specific conformational analysis for this exact compound is published, related studies on N-benzylthieno[3,2-d]pyrimidin-4-amine have shown that the orientation of the benzyl group relative to the thienopyrimidine core is a key structural feature. In a crystal structure of a similar compound, the dihedral angle between the benzene and thienopyrimidine rings was found to be significant. Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations that are likely to be biologically relevant.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Target Binding Prediction and Affinity Scoring
For various thienopyrimidine derivatives, molecular docking has been extensively used to predict their binding modes and affinities to a range of biological targets, including protein kinases like EGFR and VEGFR-2, as well as enzymes like COX-2. rsc.orgnih.gov These studies typically report binding energies (often in kcal/mol) and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the target's active site. For instance, in studies on related compounds, the thienopyrimidine core often acts as a scaffold, with substituents forming crucial interactions that determine binding specificity and affinity.
A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the binding site of a relevant protein target. The results would be presented in a table format, as shown below for a representative set of related compounds.
Table 1: Representative Molecular Docking Scores of Thienopyrimidine Derivatives Against Various Targets
| Compound Family | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | EGFR | -8.5 to -10.2 | Met793, Lys745, Cys797 |
| Benzothieno[3,2-d]pyrimidines | COX-2 | -7.9 to -9.4 | Arg120, Tyr355, Ser530 |
This table is illustrative and based on data for related compound classes, not for this compound itself.
Virtual Screening for Novel Ligands
The thienopyrimidine scaffold is often used in virtual screening campaigns to identify new potential ligands for various targets. In these studies, large libraries of compounds containing the thienopyrimidine core are computationally docked against a target of interest. The top-scoring compounds are then selected for further experimental validation. This approach has been successful in identifying novel inhibitors for several diseases.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.
For several thieno[2,3-d]pyrimidine (B153573) derivatives, MD simulations have been performed to assess the stability of the docked poses within the active sites of target proteins like EGFR. tandfonline.comnih.gov These simulations, often run for nanoseconds, are analyzed for parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation time.
A stable binding is generally indicated by a low and stable RMSD of the ligand within the binding pocket. RMSF analysis can highlight the flexibility of different parts of the protein upon ligand binding. While no MD simulation data exists specifically for this compound, the methodologies and expected outcomes from such a study would be in line with those reported for its structural analogs.
Table 2: Representative Parameters from Molecular Dynamics Simulations of Ligand-Protein Complexes
| Parameter | Description | Typical Findings for Stable Complexes |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable values (e.g., < 3 Å) for the ligand and protein backbone. |
| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual residues in the protein. | Higher fluctuations in loop regions, lower in the active site upon stable ligand binding. |
This table describes the general application and interpretation of MD simulation data.
Stability of Ligand-Protein Complexes
The stability of the complex formed between a ligand, such as a thieno[3,2-d]pyrimidine (B1254671) derivative, and its protein target is a critical determinant of its biological activity. Molecular docking and molecular dynamics (MD) simulations are frequently employed to predict and analyze the stability of these complexes.
Molecular docking studies on various thieno[3,2-d]pyrimidine derivatives have revealed key interactions that contribute to complex stability. For instance, in studies of thieno[3,2-d]pyrimidines as inhibitors of phosphodiesterase 7 (PDE7), docking calculations have been instrumental in understanding the pharmacophore features of this class of compounds. rsc.orgsunderland.ac.uk Similarly, docking studies of thieno[3,2-d]pyrimidines as FMS kinase inhibitors have helped in evaluating their potential. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the stability of the ligand-protein complex. For example, in a study of novel thieno[3,2-d]pyrimidine derivatives as potential antimicrobial agents targeting DNA gyrase, several compounds demonstrated exceptional binding affinities, with binding energies indicating strong and stable interactions with the active site residues. researchgate.net
Key interactions that are often observed to contribute to the stability of thieno[3,2-d]pyrimidine-protein complexes include:
Hydrogen Bonding: Formation of hydrogen bonds between the pyrimidine (B1678525) core or substituents and amino acid residues in the protein's active site.
Hydrophobic Interactions: Interactions between the benzyl and methyl groups of the ligand and nonpolar residues of the protein.
π-π Stacking: Aromatic stacking interactions between the thieno[3,2-d]pyrimidine scaffold and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The following table summarizes representative binding affinity data for thieno[3,2-d]pyrimidine derivatives from various studies.
| Compound Series | Target Protein | Range of Binding Affinities (kcal/mol) | Key Interacting Residues |
| Thieno[3,2-d]pyrimidine derivatives | DNA Gyrase B | -6.8 to -8.2 | THR165, ASN46, ILE78, PRO79 researchgate.net |
| Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives | Cyclooxygenase-2 (COX-2) | Up to -9.4 | Not specified researchgate.net |
| Thieno[3,4-d]pyrimidine derivatives | HIV-1 Reverse Transcriptase | Not specified | Leu100, Lys101, Val106, Phe227, Pro236 nih.gov |
Dynamic Behavior of Binding Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can provide a more accurate estimation of the binding free energy.
The insights gained from MD simulations are crucial for understanding the dynamic nature of drug-receptor interactions and for the rational design of inhibitors with improved binding kinetics and residence times.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for identifying the key structural features that influence potency.
Development of Predictive Models for Biological Activity
Several 3D-QSAR studies have been successfully applied to series of thieno[3,2-d]pyrimidine derivatives to develop predictive models for their biological activity. rsc.orgsunderland.ac.uknih.gov The most common 3D-QSAR methods used are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
In these studies, a set of compounds with known biological activities (e.g., IC50 values) is aligned, and various molecular fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor) are calculated around each molecule. Statistical methods, such as Partial Least Squares (PLS) analysis, are then used to build a correlation between these fields and the biological activity.
Statistically valid CoMFA and CoMSIA models with good correlative and predictive power have been developed for thieno[3,2-d]pyrimidines as phosphodiesterase IV (PDE IV) and phosphodiesterase 7 (PDE7) inhibitors. rsc.orgsunderland.ac.uknih.gov These models have demonstrated the ability to predict the affinity of related compounds and guide the design of more potent inhibitors. nih.gov
The table below presents a summary of statistical parameters from a representative 3D-QSAR study on thieno[3,2-d]pyrimidine derivatives.
| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |
| CoMFA (PDE IV inhibitors) | > 0.5 | > 0.9 | Good |
| CoMSIA (PDE IV inhibitors) | > 0.5 | > 0.9 | Good |
| CoMFA (PDE7 inhibitors) | Statistically robust | Statistically robust | Good |
| CoMSIA (PDE7 inhibitors) | Statistically robust | Statistically robust | Good |
Identification of Key Structural Descriptors for Potency
A significant outcome of QSAR studies is the generation of contour maps that visualize the regions around the aligned molecules where modifications are likely to enhance or diminish biological activity. These maps provide valuable insights into the key structural descriptors for potency.
For thieno[3,2-d]pyrimidine derivatives, 3D-QSAR studies have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining their inhibitory activity. rsc.orgnih.gov For instance, the contour maps from CoMFA and CoMSIA analyses can indicate regions where:
Bulky substituents are favored or disfavored, providing guidance on the optimal size and shape of substituents.
Electropositive or electronegative groups would be beneficial for enhancing interactions with the protein.
Hydrophobic or hydrophilic moieties are preferred, aiding in the optimization of lipophilicity and target engagement.
These findings allow medicinal chemists to make informed decisions about which parts of the this compound scaffold to modify to improve its potency and selectivity.
De Novo Drug Design Approaches Utilizing the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine scaffold has been recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it an excellent starting point for de novo drug design and scaffold hopping approaches.
Scaffold hopping involves replacing the core scaffold of a known active compound with a different, often isosteric, scaffold while retaining the key pharmacophoric features. This strategy is employed to discover novel chemical series with improved properties such as potency, selectivity, or pharmacokinetic profiles.
The thieno[3,2-d]pyrimidine scaffold has been utilized in scaffold-hopping strategies to develop novel anticancer agents. nih.govmdpi.com For example, tricyclic thieno[3,2-d]pyrimidines have been designed as synthetic analogs of deoxyvasicinone alkaloids, where the thiophene (B33073) ring replaces the benzene ring. nih.govmdpi.com This approach has led to the synthesis of compounds with potent anticancer activity. nih.govmdpi.com
Furthermore, the structural versatility of the thieno[3,2-d]pyrimidine scaffold provides significant opportunities for the development of novel inhibitors for various targets, including kinases such as cyclin-dependent kinases (CDKs) and FMS. nih.govnih.govnih.gov Computational tools, including molecular docking and QSAR, play a crucial role in these de novo design efforts by predicting the binding modes and activities of newly designed compounds before their synthesis.
Future Perspectives and Research Directions
Exploration of Novel Thienopyrimidine Derivatives with Enhanced Specificity
A primary direction of future research is the rational design and synthesis of novel thienopyrimidine derivatives with improved potency and selectivity for specific biological targets. nih.govacs.org The thieno[3,2-d]pyrimidine (B1254671) core has been identified as a versatile scaffold for developing inhibitors of various kinases, which are crucial in cancer signaling pathways. nih.govnih.gov For instance, research has shown that derivatives of this scaffold can act as highly potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway often dysregulated in cancer. nih.govresearchgate.net
Through structure-activity relationship (SAR) studies, researchers have identified that modifications at different positions of the thienopyrimidine ring can significantly influence biological activity. researchgate.net For example, substituting the methoxy (B1213986) group with a methyl or chloro group has been shown to enhance PI3Kα potency by up to 10-fold. nih.gov Similarly, other synthesized series have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). doaj.orgresearchgate.net The goal is to create derivatives that precisely target enzymes like PI3Kα, EGFR, or Fms-like tyrosine kinase 3 (FLT3) while minimizing off-target effects, thereby increasing therapeutic efficacy and reducing potential toxicity. nih.govnih.gov This involves creating compounds that can fit into the ATP binding pocket of the target kinase with high affinity. researchgate.netsemanticscholar.org
| Derivative Class | Target(s) | Observed Effect | Reference |
|---|---|---|---|
| Substituted Thienopyrimidines | PI3Kα | Subnanomolar inhibitory potency with >100-fold selectivity against mTOR. | nih.govacs.org |
| Tetrahydro-cyclohepta researchgate.netnih.govthieno[2,3-d]pyrimidines | EGFR, VEGFR-2 | Potent dual inhibitory activity against key cancer-related kinases. | doaj.org |
| Thienopyrimidine-Sulfonamide Hybrids | FGFR-1, Caspase-3 | Moderate to excellent anticancer efficacy against breast cancer cell lines. | mdpi.com |
| Thieno[2,3-d]pyrimidin-4(1H)-one derivatives | d-dopachrome tautomerase (MIF2) | Suppressed proliferation of non-small cell lung cancer cells. | nih.gov |
| Pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives | EGFRL858R/T790M | Effective anti-proliferation activity against H1975 cells. | nih.gov |
Integration of Advanced Screening Technologies
To accelerate the discovery of new and more effective thienopyrimidine derivatives, the integration of advanced screening technologies is essential. High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds against specific biological targets. nih.gov This can be complemented by virtual screening and in-silico prediction methods, which use computational models to identify promising candidates before they are synthesized and tested in the lab. nih.govmdpi.com
Molecular docking studies, a key component of in-silico screening, help researchers visualize how different derivatives bind to the active site of a target protein, such as a kinase. researchgate.netnih.gov This provides insights into the key interactions, like hydrogen bonding and hydrophobic interactions, that are necessary for potent inhibition. researchgate.netresearchgate.net By predicting the binding affinity and mode of action, these computational tools help prioritize the synthesis of compounds with the highest likelihood of success, making the drug discovery process more efficient and cost-effective. mdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer significant potential for designing novel thienopyrimidine compounds. mednexus.orgnih.gov These technologies can analyze vast and complex datasets to identify patterns that may not be apparent to human researchers. mdpi.com
AI and ML algorithms can be applied in several ways:
Predictive Modeling : AI can predict the physicochemical properties, biological activity, and potential toxicity of new thienopyrimidine derivatives based on their chemical structures. mdpi.commdpi.com
De Novo Drug Design : Machine learning models can generate entirely new molecular structures that are optimized to bind to a specific target with high affinity and selectivity. nih.gov
High-Throughput Virtual Screening : AI can screen massive virtual libraries of compounds much faster than traditional methods, identifying novel leads for further development. nih.gov
By integrating AI and ML, researchers can accelerate the design-synthesize-test cycle, leading to the faster identification of optimized drug candidates. nih.govmednexus.org
Development of Advanced In Vitro and Ex Vivo Models for Efficacy Testing
To better predict how thienopyrimidine derivatives will perform in a clinical setting, there is a growing need for more sophisticated preclinical models. While traditional 2D cell cultures are useful for initial screening, they often fail to replicate the complex microenvironment of a tumor. nih.gov
Future research will increasingly rely on advanced models such as:
3D Cell Cultures (Spheroids/Organoids) : These models more accurately mimic the three-dimensional structure and cell-cell interactions of tumors, providing a more realistic assessment of a compound's anti-proliferative activity. nih.gov
Ex Vivo Models : The use of patient-derived tumor tissue allows for the testing of compounds on cells that are genetically and phenotypically representative of the patient's own cancer.
In Ovo Assays : The chick chorioallantoic membrane (CAM) model is an effective in vivo platform for studying a compound's effect on angiogenesis and tumor growth in a living system. nih.gov
These advanced models can provide more predictive data on a compound's efficacy and mechanism of action before it moves into more complex and expensive in vivo animal studies.
Potential as a Lead Compound for Therapeutic Development (pre-clinical stage)
The thienopyrimidine scaffold has already yielded compounds that show significant promise as lead compounds for therapeutic development. nih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. Several derivatives have demonstrated nanomolar potency against cancer cell lines and specific kinases, along with favorable selectivity profiles. nih.govacs.org
For a lead compound to advance, it must not only be potent but also possess acceptable "drug-like" properties, often referred to as ADME (absorption, distribution, metabolism, and excretion). researchgate.net Preclinical studies on promising thienopyrimidine derivatives have shown acceptable developability profiles in cell-based proliferation and ADME assays, including moderate permeability in tests like the Parallel Artificial Membrane Permeability Assay (PAMPA). acs.org The combination of high potency, selectivity, and favorable ADME properties makes certain thienopyrimidine derivatives strong candidates for further preclinical and, eventually, clinical development as targeted therapeutic agents. nih.govresearchgate.net
Q & A
Q. What are the primary synthetic routes for 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions , starting with the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of precursors like thioureas or aminothiophenes. Key steps include:
- Cyclocondensation : Reacting 2-aminothiophene-3-carboxylate derivatives with benzyl isocyanate under reflux in ethanol .
- Substitution reactions : Introducing the 7-methyl and 3-benzyl groups using alkylating agents (e.g., methyl iodide) and benzyl halides in the presence of base catalysts like K₂CO₃ .
- Optimization : Yields (60–85%) depend on solvent choice (DMF or THF), temperature (80–120°C), and catalyst (e.g., Pd/C for coupling reactions) .
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation employs:
- X-ray crystallography : Determines bond lengths (e.g., C–C = 1.36–1.48 Å) and dihedral angles to confirm the fused bicyclic system .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns peaks for the benzyl (δ 4.5–5.0 ppm, CH₂) and methyl groups (δ 2.3–2.6 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H⁺] = 283.1) .
Q. What preliminary biological assays are used to screen this compound for activity?
Initial screening includes:
- Antimicrobial assays : Disk diffusion against S. aureus and E. coli to measure inhibition zones .
- Anticancer assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or DHFR (dihydrofolate reductase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies (e.g., IC₅₀ varying by >50% between labs) arise from:
- Structural analogs : Subtle substituent changes (e.g., trifluoromethyl vs. methyl groups) alter target binding .
- Assay conditions : Differences in cell line viability protocols or enzyme purity .
- Resolution strategy :
Q. What methodologies optimize pharmacokinetic properties of derivatives?
Key approaches include:
- SAR studies : Modifying substituents to enhance solubility or reduce toxicity.
- 7-Methyl group : Increases lipophilicity (logP = 2.1) but may reduce aqueous solubility .
- 3-Benzyl substitution : Enhances metabolic stability by blocking CYP3A4 oxidation .
- Prodrug design : Introducing hydrolyzable esters at the 4-oxo position to improve bioavailability .
Q. How can researchers address low yields in the final cyclization step of synthesis?
Common pitfalls and solutions:
- By-product formation : Use HPLC-MS to identify impurities (e.g., dimerization by-products) .
- Catalyst optimization : Switch from homogeneous (e.g., ZnCl₂) to heterogeneous catalysts (e.g., Pd/C) to improve selectivity .
- Microwave-assisted synthesis : Reduces reaction time (4–11 min vs. hours) and increases purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
